REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][C:12](=[O:14])[NH:13][C:7]=2[CH:6]=[CH:5][CH:4]=1.[Cl-].[NH+]1C=CC=CC=1.OS(O)(=O)=O>O>[OH:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][C:12](=[O:14])[NH:13][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1CCCC(N2)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The melt is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted repeatedly with ether
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1CCCC(N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |